molecular formula C5H12O5 B092547 Xylitol CAS No. 16277-71-7

Xylitol

Cat. No. B092547
CAS RN: 16277-71-7
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-NGQZWQHPSA-N
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Description

Xylitol is a sugar alcohol that looks and tastes like sugar but has fewer calories and doesn’t raise blood sugar levels . It is found in small amounts in many fruits and vegetables and is therefore considered natural . Xylitol is a common ingredient in sugar-free chewing gums, candies, mints, diabetes-friendly foods, and oral-care products .


Synthesis Analysis

Xylitol can be produced by chemical and biotechnological processes . The biotechnological conversion of xylose to xylitol is carried out by microorganisms that produce enzymes for xylose metabolism . The biotechnological synthesis of xylitol from lignocellulosic biomass is a promising and sustainable substitute for chemical xylitol synthesis .


Molecular Structure Analysis

At a molecular level, xylitol possesses a unique structure that sets it apart from other sugar substitutes. It is a five-carbon sugar alcohol, with a chemical formula of C5H12O5 . Xylitol’s structure consists of a pentose sugar backbone, similar to ribose or deoxyribose, with hydroxyl groups attached to each carbon atom .


Chemical Reactions Analysis

The reaction of xylitol production involves the hydrogenation of xylose . The reaction is catalyzed by a combination of diluted sulfuric acid and precious metal Ru on carbon powder .


Physical And Chemical Properties Analysis

Xylitol is a white crystalline carbohydrate . It has a similar sweetness as regular sugar but contains 40% fewer calories . Xylitol has a similar appearance to sugar and can be used in the same ways .

Scientific Research Applications

  • Biofuel Production : Xylitol can be produced from lignocellulosic biomass, offering a sustainable and environmentally friendly energy source. Research has focused on the biochemical characterization of xylose reductase from Thermothelomyces thermophilus for converting xylose to xylitol at high temperatures, highlighting its potential in fermentation industries (Ali et al., 2022).

  • Prevention of Acute Otitis Media in Children : Studies have explored xylitol's potential in preventing acute otitis media (AOM) in young children. Xylitol, known for its antibacterial properties, could reduce the incidence of AOM and upper respiratory tract infections (URTIs), as well as dental caries (Persaud et al., 2018); (Uhari et al., 2000).

  • Dental Health : Xylitol's role in promoting dental health is well-documented. It helps prevent dental caries by inhibiting the growth of Streptococcus mutans, a bacteria responsible for tooth decay. Xylitol chewing gums have been shown to increase salivary and dental plaque pH, reducing the risk of tooth decay in children (Kumar et al., 2013).

  • Biotechnological Production : The microbial and enzymatic production of xylitol offers an environmentally friendly alternative to chemical synthesis. This method utilizes agricultural and forestry wastes, potentially reducing energy requirements and costs (Rafiqul & Sakinah, 2013); (Ur-Rehman et al., 2015).

  • Health Benefits : Xylitol is associated with various health benefits, including the prevention of respiratory tract infections, inflammation, and certain cancers. It also plays a role in treating glucose-6-phosphate deficiency-associated hemolytic anemia (Ahuja et al., 2020).

  • Metabolic Effects : Xylitol has been studied for its anti-diabetic and antihyperglycemic effects. It is a viable sugar substitute that can help manage blood glucose levels (Wölnerhanssen et al., 2020).

  • Antibacterial and Anticariogenic Properties : Xylitol exhibits significant antibacterial and anticariogenic properties, making it a valuable substance for dental health and caries prevention (Oliveira et al., 2018).

Future Directions

Recent advances in biomass conversion technologies have shown a promising future toward fermentation during xylitol production . Work on genetically modified organisms for enhanced production of xylitol is in progress .

properties

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
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InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
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InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
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Molecular Formula

C5H12O5
Record name XYLITOL
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Boiling Point

215-217, 216 °C
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
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Vapor Pressure

0.00247 [mmHg]
Record name Xylitol
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Mechanism of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility.
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Product Name

Xylitol

Color/Form

Monoclinic crystals from alcohol

CAS RN

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
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Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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